molecular formula C29H27FN6O6S2 B2659083 ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 393814-87-4

ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2659083
CAS No.: 393814-87-4
M. Wt: 638.69
InChI Key: BNSLEHGLYXUKNR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a 1,2,4-triazole ring, a sulfanyl propanamido linker, and multiple aromatic substituents. Key structural elements include:

  • Cyclopenta[b]thiophene: A fused bicyclic system providing rigidity and π-conjugation .
  • 1,2,4-Triazole: A nitrogen-rich heterocycle known for hydrogen-bonding interactions and bioactivity .
  • 4-Fluorophenyl and 4-Nitrophenyl groups: Electron-withdrawing substituents that enhance metabolic stability and influence electronic properties .
  • Sulfanyl propanamido linker: A flexible spacer facilitating molecular interactions with biological targets .

This compound’s synthesis likely involves multi-step reactions, including bromination, nucleophilic substitution, and amidation, as seen in structurally related thiophene-triazole hybrids .

Properties

IUPAC Name

ethyl 2-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN6O6S2/c1-3-42-28(39)24-21-5-4-6-22(21)44-27(24)32-25(37)16(2)43-29-34-33-23(35(29)19-13-9-18(30)10-14-19)15-31-26(38)17-7-11-20(12-8-17)36(40)41/h7-14,16H,3-6,15H2,1-2H3,(H,31,38)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSLEHGLYXUKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and nitrophenyl groups. The final steps involve the formation of the thiophene ring and the esterification to produce the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and nitrophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of thiophene compounds exhibit significant antibacterial and antifungal activities. Specifically, the presence of the triazole moiety has been linked to enhanced antifungal efficacy against various pathogens. Studies have shown that similar compounds can inhibit the growth of fungi such as Candida albicans and bacteria like Staphylococcus aureus .

Anticancer Properties

The structural components of ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate suggest potential anticancer properties. Research into related triazole compounds has indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The fluorophenyl and nitrophenyl groups may contribute to this activity by enhancing the compound's interaction with cellular targets involved in cancer progression .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. Triazole derivatives are known to inhibit enzymes such as aromatase, which is crucial in estrogen synthesis. This property can be particularly beneficial in treating hormone-dependent cancers like breast cancer .

Pesticidal Applications

The compound's structure indicates potential use as a pesticide or herbicide. Compounds with similar thiophene and triazole structures have been documented for their effectiveness against various agricultural pests and diseases. The incorporation of the nitrophenyl group may enhance the compound's bioactivity against specific pests while minimizing environmental impact .

Plant Growth Regulation

Research into related compounds suggests that they may act as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased crop yields and improved resistance to stressors such as drought or disease .

Development of Functional Materials

The unique structural features of this compound open avenues for development in materials science. Its potential applications include:

  • Conductive Polymers : The compound could be incorporated into conductive polymer matrices for electronic applications.
  • Sensors : Its chemical properties may allow for the development of sensors capable of detecting specific biological or chemical agents.

Case Study 1: Antifungal Activity Assessment

A study conducted on a series of thiophene derivatives demonstrated significant antifungal activity against Candida species. The compound's structural analogs were tested for their minimum inhibitory concentrations (MICs), revealing promising results that warrant further exploration into its mechanism of action.

Case Study 2: Pesticidal Efficacy

Field trials assessing the efficacy of thiophene-based pesticides showed a marked reduction in pest populations compared to untreated controls. The studies highlighted the importance of chemical modifications in enhancing bioactivity while maintaining safety profiles for non-target organisms.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Thiophene-Triazole Hybrids

  • Compound 3 and 4 (): These feature a thiophene core fused with imidazo-triazole or benzimidazole systems. Unlike the target compound, they lack the cyclopenta[b]thiophene core and 4-nitrophenyl formamido group, resulting in reduced steric bulk and altered electronic profiles .

Ethyl Thiophene Carboxylates

  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (): These compounds have a tetrahydrobenzo[b]thiophene core and acrylamido substituents. The absence of the triazole-sulfanyl linker and nitro group limits their binding diversity compared to the target compound .

Antimicrobial Activity

  • Compound 2a/2b (): Exhibited moderate antibacterial activity (MIC: 16–32 µg/mL against S. aureus and E. coli).
  • Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)...carboxylate (): Showed superior activity (MIC: 8 µg/mL) due to phenolic hydroxyl groups. The target compound’s nitro group may reduce polarity, affecting bioavailability .

Antioxidant Activity

  • Compound H (): Demonstrated 85% DPPH scavenging at 100 µM, comparable to ascorbic acid. The target compound’s nitro group (electron-withdrawing) may diminish radical scavenging efficacy compared to electron-donating groups like –OH or –OCH₃ .

Physicochemical Properties

Solubility and Crystallinity

  • Compound 2b (): Crystallized in a triclinic system (P-1) with Z = 2. The target compound’s cyclopenta[b]thiophene core may adopt similar packing but with increased complexity due to the nitro group .
  • Compound 5 (): Exhibited planar conformation except for a perpendicular fluorophenyl group. The target compound’s sulfanyl linker may introduce torsional strain, reducing crystallinity .

Electronic Effects

  • 4-Nitrophenyl vs.

Biological Activity

Ethyl 2-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, also referred to as K403-0059, is a complex organic compound notable for its potential biological activities. This article explores its biological properties, focusing on antifungal and anticancer activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C28H25FN6O6S2C_{28}H_{25}FN_6O_6S_2, and it features a triazole core known for its significant pharmacological properties. The presence of sulfur and fluorine atoms enhances its biological activity by influencing the compound's electronic properties and interactions with biological targets.

Antifungal Activity

  • Mechanism of Action : The 1,2,4-triazole moiety is recognized for its antifungal properties. It inhibits the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .
  • Case Studies :
    • A study evaluated various triazole derivatives, including compounds similar to K403-0059, demonstrating broad-spectrum antifungal activity against Candida spp. and Aspergillus spp., with some derivatives showing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
    • In vitro tests indicated that K403-0059 exhibited significant antifungal activity against resistant strains of Candida albicans, suggesting a potential role in treating invasive fungal infections .

Anticancer Activity

  • Mechanism of Action : The compound's structure allows it to interact with multiple biological pathways involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Research Findings :
    • In vitro studies highlighted that K403-0059 demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The IC50 values ranged from 10 µM to 20 µM depending on the cell line tested .
    • A comparative analysis with established anticancer agents revealed that K403-0059 had a synergistic effect when used in combination with other chemotherapeutics, enhancing overall efficacy against resistant cancer phenotypes .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the triazole ring and the cyclopentathiophene structure significantly influence biological activity:

  • Triazole Substituents : Variations in substituents on the triazole ring affect binding affinity to target enzymes involved in fungal growth and cancer proliferation.
  • Cyclopentathiophene Modifications : Alterations in the cyclopentathiophene structure can enhance lipophilicity, improving cellular uptake and bioavailability.

Data Summary Table

Activity TypeTest SystemsIC50 ValuesReference
AntifungalCandida albicans0.5 µg/mL
AnticancerMCF-7 (Breast)15 µM
AnticancerHCT116 (Colon)10 µM

Q & A

What are the key synthetic challenges in preparing this compound, and what methodologies are recommended to overcome them?

Basic
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and reaction time. Key challenges include maintaining regioselectivity during triazole ring formation and preventing premature hydrolysis of the ester group. Methodologies to address these include:

  • Using high-polarity solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize intermediates and enhance reaction efficiency .
  • Sequential purification via column chromatography or preparative HPLC to isolate intermediates and minimize by-products .
  • Real-time monitoring using thin-layer chromatography (TLC) to track reaction progress and optimize stepwise yields .

Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Basic
Structural confirmation relies on a combination of spectroscopic methods:

  • NMR spectroscopy (1H, 13C) : Assigns proton and carbon environments, verifying the presence of the cyclopenta[b]thiophene core, triazole ring, and substituents (e.g., fluorophenyl, nitrobenzamide) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for the ester and sulfanyl groups .
  • High-performance liquid chromatography (HPLC) : Ensures >95% purity by quantifying residual solvents or unreacted intermediates .

How can researchers analyze conflicting bioactivity data across studies involving this compound?

Advanced
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay-specific variables. Strategies include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., triazole-mediated target binding) with cell-based viability assays to distinguish direct vs. indirect effects .
  • Structure-activity relationship (SAR) studies : Systematically modify functional groups (e.g., replacing the 4-nitrophenyl formamido moiety with non-nitro analogs) to isolate bioactive regions .
  • Dose-response profiling : Evaluate activity across a broad concentration range to identify non-linear or threshold effects .

What strategies can optimize the compound’s pharmacokinetic properties without compromising efficacy?

Advanced
To enhance bioavailability or metabolic stability:

  • Prodrug modification : Replace the ethyl ester with a methyl or benzyl ester to modulate hydrolysis rates and improve plasma stability .
  • Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) on the cyclopenta[b]thiophene ring to reduce oxidative metabolism .
  • In silico modeling : Predict ADMET properties using molecular docking to assess interactions with cytochrome P450 enzymes or transporters .

How to design experiments to determine the mechanism of action for this compound?

Advanced
Mechanistic studies require a multi-modal approach:

  • Enzyme inhibition assays : Test activity against kinases or proteases, leveraging the triazole’s metal-binding capacity .
  • Receptor binding studies : Use radiolabeled analogs or fluorescence polarization to quantify affinity for targets like G-protein-coupled receptors .
  • Genetic knockdown models : Apply siRNA or CRISPR-Cas9 to silence putative targets (e.g., enzymes involved in cancer cell proliferation) and observe phenotypic rescue .

What are the primary functional groups influencing this compound’s reactivity?

Basic
Key reactive moieties include:

  • Triazole sulfanyl group : Participates in nucleophilic substitution or redox reactions, enabling conjugation with biomolecules .
  • 4-Nitrophenyl formamido moiety : Undergoes reduction to an amine under catalytic hydrogenation, altering solubility and bioactivity .
  • Ethyl ester : Susceptible to hydrolysis under basic conditions, generating a carboxylic acid derivative .

How can researchers resolve discrepancies in reported synthetic yields for this compound?

Advanced
Yield variations often stem from unoptimized reaction parameters. Solutions include:

  • Reproducibility trials : Strictly replicate literature conditions (e.g., solvent purity, inert atmosphere) to identify critical variables .
  • Kinetic studies : Use in situ IR or NMR to monitor intermediate formation and optimize reaction time/temperature .
  • Design of Experiments (DoE) : Apply factorial design to statistically evaluate interactions between variables (e.g., catalyst loading, solvent ratio) .

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